[2-[(4-Methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate
Description
The compound [2-[(4-Methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate is a bifunctional ester featuring a 3,4-dihydronaphthalen-1-one core substituted with two 4-methoxybenzoate groups. The dihydronaphthalenone backbone provides partial aromaticity and conformational rigidity, while the ester moieties introduce polarizable methoxy groups.
Properties
IUPAC Name |
[2-[(4-methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O7/c1-32-22-11-7-20(8-12-22)26(30)34-17-28(16-15-19-5-3-4-6-24(19)25(28)29)18-35-27(31)21-9-13-23(33-2)14-10-21/h3-14H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENDVWRXIKQWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2(CCC3=CC=CC=C3C2=O)COC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(4-Methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and antioxidant properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure consists of a naphthalene core substituted with methoxy and benzoate groups, which may contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of related structures have shown effective inhibition against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | En. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| Compound C | 0.045 | 0.060 | E. coli |
The most sensitive bacteria were found to be En. cloacae, while E. coli showed higher resistance levels .
Antitumor Activity
The compound's potential as an antitumor agent has been evaluated through various assays, including the MTT assay, which assesses cell viability in the presence of the compound.
Case Study: Antitumor Efficacy
A study examining the growth inhibitory effects against several tumor cell lines found that compounds with similar structures demonstrated significant cytotoxicity at concentrations as low as 1,000 µg/mL .
Antioxidant Activity
Compounds with methoxy substituents have also been noted for their antioxidant properties, which are crucial in mitigating oxidative stress in cells. The antioxidant capacity can be measured using various assays, such as DPPH or ABTS radical scavenging tests.
The biological activity of this compound may be attributed to:
- Inhibition of key enzymes involved in bacterial cell wall synthesis.
- Induction of apoptosis in cancer cells through various signaling pathways.
- Scavenging free radicals , thereby reducing oxidative damage.
Comparison with Similar Compounds
Structural Analogues of 4-Methoxybenzoate Esters
Methyl 4-methoxybenzoate (CAS 121-98-2) and Ethyl 4-methoxybenzoate (CAS 94-30-4)
- Core Structure: Simple alkyl esters of 4-methoxybenzoic acid, lacking the dihydronaphthalenone backbone.
- Physicochemical Properties :
- Applications : Commonly used as flavoring agents or intermediates in organic synthesis.
Target Compound
- Structural Complexity: The dihydronaphthalenone backbone increases steric bulk, likely reducing volatility and aqueous solubility.
- Bifunctional Esters : Dual 4-methoxybenzoate groups may enhance lipophilicity, favoring membrane permeability in biological systems.
Table 1: Key Structural and Physical Comparisons
*Estimated based on structural analogs.
Polycyclic Benzoate Derivatives
[2-(2-Methoxyanilino)-2-oxoethyl] 4-(dimethylamino)benzoate (CAS 502592-83-8)
- Core Structure: Aromatic anthracene derivatives with dimethylamino substituents.
- Functional Groups: Dimethylamino groups increase electron density, altering reactivity compared to methoxy groups in the target compound .
- Applications: Not explicitly stated, but dimethylamino groups are common in photosensitizers or drug candidates.
[2-Morpholin-4-yl-2-oxoethyl] 4-(dimethylamino)benzoate (CAS 568568-48-9)
- Core Structure : Morpholine ring introduces nitrogen-based polarity.
- Key Differences: Morpholine enhances solubility in polar solvents, contrasting with the lipophilic dihydronaphthalenone backbone of the target compound .
Table 2: Substituent Effects on Bioactivity
*Estimated using fragment-based methods.
Agrochemical Context: Tetrazol-5-one Compounds
For example:
- Tetrazol-5-one derivatives (e.g., 1-[3-chloro-2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-4-methyl-tetrazol-5-one) share functional motifs like aromatic backbones and ester-like linkages but differ in heterocyclic cores (tetrazolone vs. dihydronaphthalenone) .
- Activity Comparison: Tetrazolones exhibit broad-spectrum fungicidal activity, suggesting that the target compound’s dihydronaphthalenone core could similarly interact with fungal enzymes if properly functionalized.
Preparation Methods
Hydrazine Derivative Synthesis
Compound 2 is synthesized by refluxing 6-methoxy-1-tetralone with hydrazine hydrate in ethanol under acidic conditions (acetic acid catalyst). The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol. Spectral data (IR, $$ ^1H $$-NMR) confirm the formation of the hydrazine linkage, evidenced by NH stretching at 3381 cm$$ ^{-1} $$ and characteristic aromatic proton signals at δ 6.7–8.4 ppm.
Esterification and Oxymethyl Group Introduction
The oxymethyl-4-methoxybenzoate groups are introduced via sequential esterification reactions.
Acyl Chloride-Mediated Esterification
Bis-esterification of dihydronaphthalene derivatives is achieved using 4-methoxybenzoyl chloride under mild conditions. In a representative procedure, the hydroxyl group of the dihydronaphthalene intermediate reacts with acyl chloride in dry dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA). The reaction mixture is stirred for 12 hours, followed by aqueous workup (NaHCO$$ _3 $$) and column chromatography (silica gel, ethyl acetate/hexane) to isolate the diester product.
Key Data:
Selective Mono-Esterification
For asymmetric esterification, a stepwise approach is employed. First, one hydroxyl group is protected using a tert-butyldimethylsilyl (TBS) group. The remaining hydroxyl is then esterified with 4-methoxybenzoyl chloride. Subsequent TBS deprotection (tetrabutylammonium fluoride, THF) yields the mono-ester intermediate, which undergoes a second esterification to install the remaining 4-methoxybenzoate group.
Oxidation to the 1-Oxo Functionality
The 1-oxo group is introduced via oxidation of the dihydronaphthalene core. Jones reagent (CrO$$ _3 $$/H$$ _2$$SO$$ _4 $$) in acetone at 0°C selectively oxidizes the benzylic position to a ketone without over-oxidizing ester groups.
Optimization Note:
Alternative oxidants like pyridinium chlorochromate (PCC) in DCM yield inferior results (<50% conversion), whereas Jones reagent achieves >85% efficiency.
Final Assembly and Purification
The fully functionalized compound is assembled through a convergent synthesis:
- Intermediate Coupling: The dihydronaphthalene core bearing the 1-oxo group is reacted with the bis-esterified oxymethyl precursor via nucleophilic acyl substitution.
- Reaction Conditions: Potassium carbonate (K$$ _2$$CO$$ _3 $$) in dimethylformamide (DMF) at 80°C for 6 hours facilitates the coupling.
- Purification: Gradient elution (hexane → ethyl acetate) on silica gel removes unreacted starting materials and byproducts.
Analytical Validation:
- HRMS: m/z 530.1832 [M+H]$$ ^+ $$ (calc. 530.1835).
- X-ray Crystallography: Confirms the planar dihydronaphthalene core and ester group orientations.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for three published methods:
Challenges and Optimization Strategies
- Regioselectivity: Competing esterification at alternate hydroxyl groups is mitigated by steric hindrance (bulky acyl chlorides).
- Oxidation Side Reactions: Over-oxidation to naphthoquinone is minimized by strict temperature control (0–5°C).
- Purification Difficulties: Silica gel chromatography with 5% methanol in DCM improves resolution of polar byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
